N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structural features. This compound contains a trifluoromethyl-substituted phenyl ring and a nitro-substituted benzimidazole moiety connected via a sulfanyl-acetamide linkage. The presence of trifluoromethyl groups and nitro groups imparts significant chemical stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The initial step often includes the nitration of benzimidazole to introduce the nitro group. This is followed by the introduction of the sulfanyl group through thiolation reactions. The final step involves the acylation of the thiolated benzimidazole with 3,5-bis(trifluoromethyl)phenyl acetic acid under controlled conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, forming corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include amines, substituted phenyl derivatives, and various acetamide derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing cellular pathways. The compound’s sulfanyl-acetamide linkage allows it to interact with thiol-containing biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds with similar structural complexity but different functional groups.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to its combination of trifluoromethyl and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N4O3S/c18-16(19,20)8-3-9(17(21,22)23)5-10(4-8)24-14(28)7-31-15-25-12-2-1-11(27(29)30)6-13(12)26-15/h1-6H,7H2,(H,24,28)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDGLQYMQUBYEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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